4-[(4-nitrophenyl)sulfonyl]-2,6-piperazinedione
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Overview
Description
“4-[(4-nitrophenyl)sulfonyl]-2,6-piperazinedione” is a chemical compound with the molecular formula C10H12N2O5S . It is a type of sulfonamide , which is a group of compounds containing a specific sulfur-nitrogen bond. Sulfonamides are known for their wide range of applications in medicine and chemistry .
Synthesis Analysis
The synthesis of sulfonamides, such as “4-[(4-nitrophenyl)sulfonyl]-2,6-piperazinedione”, can be carried out using an indirect method that avoids contamination of the product with no need for purification . This process involves the reaction of 4-nitrobenzenesulphonylchloride and L-tryptophan precursors . The slow evaporation method is used to form single crystals of the compound from a methanolic solution .Molecular Structure Analysis
The compound has been characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) . The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm −1 indicate the formation of the target compound . The compound crystallizes in the monoclinic crystal system and P2 1 space group with four molecules of the compound in the asymmetric unit .Chemical Reactions Analysis
Sulfonamides, such as “4-[(4-nitrophenyl)sulfonyl]-2,6-piperazinedione”, can undergo various chemical reactions. For instance, sodium sulfinates can act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Physical And Chemical Properties Analysis
The compound has an average mass of 272.278 Da and a mono-isotopic mass of 272.046692 Da . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Fragment-Based Drug Discovery (FBDD)
The Maybridge fragment collection plays a crucial role in FBDD, a method that accelerates drug discovery by focusing on small, low-molecular-weight fragments. These fragments serve as starting points for designing potent drug candidates. Key features of Maybridge fragments include:
Safety and Hazards
According to the available safety data sheet, if inhaled, the victim should be moved to fresh air and given artificial respiration if not breathing . If it comes into contact with skin or eyes, it should be washed off immediately with plenty of water . If ingested, do not induce vomiting and seek medical attention immediately . It is recommended to store the compound in a well-ventilated place and keep the container tightly closed .
properties
IUPAC Name |
4-(4-nitrophenyl)sulfonylpiperazine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O6S/c14-9-5-12(6-10(15)11-9)20(18,19)8-3-1-7(2-4-8)13(16)17/h1-4H,5-6H2,(H,11,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWNDIPOXJELLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49725254 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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